molecular formula C20H28N2O9 B12333597 (3R,4R,5R,6R)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(3R,4R,5R,6R)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12333597
M. Wt: 440.4 g/mol
InChI Key: AGXZHORDQQELAH-IEQZWKCNSA-N
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Description

Suberoylanilide Hydroxamic Acid beta-D-Glucuronide is a derivative of Suberoylanilide Hydroxamic Acid, which is a well-known histone deacetylase inhibitor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology. Suberoylanilide Hydroxamic Acid beta-D-Glucuronide is a conjugate formed by the glucuronidation of Suberoylanilide Hydroxamic Acid, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suberoylanilide Hydroxamic Acid beta-D-Glucuronide typically involves the glucuronidation of Suberoylanilide Hydroxamic AcidThe glucuronidation step involves the reaction of Suberoylanilide Hydroxamic Acid with a glucuronic acid donor, such as uridine diphosphate glucuronic acid, in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of Suberoylanilide Hydroxamic Acid beta-D-Glucuronide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Suberoylanilide Hydroxamic Acid beta-D-Glucuronide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound, Suberoylanilide Hydroxamic Acid.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Suberoylanilide Hydroxamic Acid, each with distinct chemical and biological properties. These derivatives are often explored for their enhanced therapeutic potential .

Scientific Research Applications

Suberoylanilide Hydroxamic Acid beta-D-Glucuronide has a wide range of scientific research applications:

Mechanism of Action

Suberoylanilide Hydroxamic Acid beta-D-Glucuronide exerts its effects primarily through the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression. The compound targets specific molecular pathways involved in cell cycle regulation, apoptosis, and differentiation. By modulating these pathways, it can induce cell cycle arrest and apoptosis in cancer cells, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suberoylanilide Hydroxamic Acid beta-D-Glucuronide stands out due to its enhanced solubility and bioavailability compared to its parent compound, Suberoylanilide Hydroxamic Acid. This makes it a more effective candidate for therapeutic applications, particularly in drug formulation and delivery systems .

Properties

Molecular Formula

C20H28N2O9

Molecular Weight

440.4 g/mol

IUPAC Name

(3R,4R,5R,6R)-6-[(8-anilino-8-oxooctanoyl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17-,18?,20-/m1/s1

InChI Key

AGXZHORDQQELAH-IEQZWKCNSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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